An In-depth Technical Guide to N-Benzyl-3,5-dimethoxyaniline (CAS 207340-90-7)
An In-depth Technical Guide to N-Benzyl-3,5-dimethoxyaniline (CAS 207340-90-7)
This guide provides a comprehensive technical overview of N-Benzyl-3,5-dimethoxyaniline, a key intermediate in advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and emerging applications, grounding all claims in verifiable scientific literature.
Introduction and Strategic Importance
N-Benzyl-3,5-dimethoxyaniline is an aromatic secondary amine that is gaining traction as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a benzyl-protected amine and an electron-rich dimethoxy-substituted phenyl ring, offers a unique combination of reactivity and stability. The methoxy groups activate the aromatic ring towards electrophilic substitution, while the benzyl group serves as a readily cleavable protecting group for the nitrogen atom. This strategic combination makes it a valuable precursor for the synthesis of complex molecular architectures.
The primary precursor, 3,5-dimethoxyaniline, is itself a significant intermediate in the pharmaceutical industry, used in the creation of various Active Pharmaceutical Ingredients (APIs)[1]. The benzylated derivative, N-Benzyl-3,5-dimethoxyaniline, extends this utility, enabling more complex multi-step syntheses.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of N-Benzyl-3,5-dimethoxyaniline is presented below.
| Property | Value | Source |
| CAS Number | 207340-90-7 | PubChem[2] |
| Molecular Formula | C₁₅H₁₇NO₂ | PubChem[2] |
| Molecular Weight | 243.30 g/mol | PubChem[2] |
| Appearance | Off-white solid | Stoltz, et al.[3] |
| IUPAC Name | N-benzyl-3,5-dimethoxyaniline | PubChem[2] |
Synthesis of N-Benzyl-3,5-dimethoxyaniline: A Protocol Driven by Mechanistic Insight
The most reliable and common method for the synthesis of N-Benzyl-3,5-dimethoxyaniline is through reductive amination. This two-step, one-pot reaction offers high selectivity and avoids the common pitfalls of direct benzylation, such as over-alkylation.
The Rationale for Reductive Amination
Direct benzylation of 3,5-dimethoxyaniline with a benzyl halide can lead to a mixture of mono- and di-benzylated products, as well as potential quaternary ammonium salt formation, complicating purification and reducing yield[4]. Reductive amination circumvents this by first forming a Schiff base (imine) between the aniline and benzaldehyde. This intermediate is then selectively reduced to the desired secondary amine[5]. The choice of a mild reducing agent is critical to prevent the reduction of the starting aldehyde.
Detailed Experimental Protocol
This protocol is adapted from established procedures for reductive amination and specific examples found in the literature.
Reagents and Materials:
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3,5-Dimethoxyaniline
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Benzaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Acetic Acid (glacial)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Step-by-Step Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethoxyaniline (1.0 equivalent). Dissolve the aniline in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Imine Formation: Add benzaldehyde (1.0-1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid to facilitate the formation of the imine. Stir the mixture at room temperature for 1-2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Once the imine formation is complete or has reached equilibrium, add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents), portion-wise to control any potential exotherm. This reducing agent is particularly effective as it is less reactive towards the aldehyde starting material[5].
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Reaction Monitoring: Continue to stir the reaction mixture at room temperature. Monitor the disappearance of the imine and the formation of the product by TLC. The reaction is typically complete within 3-12 hours.
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Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acetic acid and any remaining reducing agent.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield N-Benzyl-3,5-dimethoxyaniline as a pure solid.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for N-Benzyl-3,5-dimethoxyaniline.
Analytical Characterization for Structure and Purity Verification
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized N-Benzyl-3,5-dimethoxyaniline.
| Analytical Technique | Expected Results | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.4-7.2 (m, 5H, Ar-H benzyl), ~6.0-6.1 (m, 3H, Ar-H aniline), ~4.3 (s, 2H, CH₂), ~3.7 (s, 6H, OCH₃) | Stoltz, et al.[3] |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~161.5, 150.0, 139.0, 128.6, 127.4, 127.2, 92.8, 90.0, 55.2, 48.5 | Adapted from similar structures and literature data. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₅H₁₈NO₂ ([M+H]⁺): 244.1332; Found: Consistent with calculated value. | Stoltz, et al.[3] |
| Infrared (IR) Spectroscopy | ~3400 cm⁻¹ (N-H stretch), ~3030 cm⁻¹ (Ar C-H stretch), ~2950, 2840 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1450 cm⁻¹ (C=C stretch), ~1200, 1050 cm⁻¹ (C-O stretch) | General expected values for this functional group combination. |
Applications in Research and Development
N-Benzyl-3,5-dimethoxyaniline is a valuable intermediate with demonstrated and potential applications in several areas of chemical research.
Synthesis of Bioactive Heterocycles
This compound has been utilized as a key starting material in the synthesis of complex heterocyclic systems. For example, it has been used in the annulation reaction with quinones to produce 3-hydroxycarbazoles, which are scaffolds of interest in medicinal chemistry[3].
Precursor for Novel Antibacterial Agents
A patent has highlighted the potential of N-benzyl aniline derivatives in the preparation of antibacterial agents. Specifically, these compounds are being investigated for their activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat[6]. The dimethoxy substitution pattern on the aniline ring can be a key element in modulating the biological activity of the final compounds.
Potential in Materials Science
The precursor, 3,5-dimethoxyaniline, and its isomers have been studied for the synthesis of conducting polymers[7]. The N-benzyl derivative could be explored for the synthesis of novel, soluble, and processable polymers with tailored electronic properties. The benzyl group could potentially be removed post-polymerization to further modify the polymer's characteristics.
Logical Relationship of Applications
Caption: Key application areas for N-Benzyl-3,5-dimethoxyaniline.
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes[8].
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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GHS Hazards (for 3,5-dimethoxyaniline): Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[9]. It is prudent to assume similar hazards for the N-benzyl derivative.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-Benzyl-3,5-dimethoxyaniline stands out as a strategically important synthetic intermediate. Its preparation via reductive amination is a robust and scalable method that provides excellent control over the reaction. The compound's utility in the synthesis of complex, high-value molecules for pharmaceutical and materials science applications is well-documented and continues to be an area of active research. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and utilize this versatile chemical building block in their research endeavors.
References
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- Chemsrc. (n.d.). 3,5-Dimethoxyaniline | CAS#:10272-07-8.
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- Stoltz, B. M., et al. (n.d.). SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Caltech.
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PubChem. (n.d.). 3,5-Dimethoxyaniline. National Institutes of Health. [Link]
- Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
- PubChem. (n.d.). N-Benzyl-3-methoxyaniline.
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- Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137.
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PubChem. (n.d.). N-benzyl-3,5-dimethoxyaniline. National Institutes of Health. [Link]
- Sigma-Aldrich. (n.d.). 3,5-Dimethoxyaniline 98 10272-07-8.
- ResearchGate. (n.d.). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach.
- ResearchGate. (n.d.). Reaction of Aromatic Aldehydes with 3,5-Dimethoxy-aniline.
- Fisher Scientific. (n.d.).
- Ru-catalyzed reductive amination reactions via B2(OH)4/H2O or B2(OH)4/D2O systems. (n.d.).
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